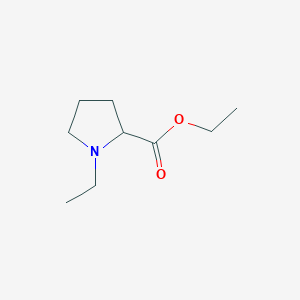
(R)-Ethyl 1-ethylpyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Ethyl 1-ethylpyrrolidine-2-carboxylate is a chemical compound with the molecular formula C9H17NO2This compound is a colorless to light yellow clear liquid and is used in various chemical and pharmaceutical applications due to its unique properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 1-ethylpyrrolidine-2-carboxylate typically involves the esterification of ®-1-ethylpyrrolidine-2-carboxylic acid with ethanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
In industrial settings, the production of ®-Ethyl 1-ethylpyrrolidine-2-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process .
化学反应分析
Types of Reactions
®-Ethyl 1-ethylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: ®-1-ethylpyrrolidine-2-carboxylic acid.
Reduction: ®-1-ethylpyrrolidine-2-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
科学研究应用
®-Ethyl 1-ethylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and as a precursor for the synthesis of specialty chemicals
作用机制
The mechanism of action of ®-Ethyl 1-ethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various cellular pathways, influencing processes such as neurotransmission and signal transduction .
相似化合物的比较
Similar Compounds
1-Ethyl-2-pyrrolidinone: A structurally similar compound used as a solvent and intermediate in organic synthesis.
1-Ethylpyrrolidine-2-carboxylic acid: The carboxylic acid form of the ester, used in similar applications.
tert-Butyl ®-1-ethylpyrrolidine-2-carboxylate: Another ester derivative with similar properties.
Uniqueness
®-Ethyl 1-ethylpyrrolidine-2-carboxylate is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. Its specific stereochemistry allows for selective interactions in biological systems, making it a crucial intermediate in the development of pharmaceuticals and other bioactive molecules .
属性
IUPAC Name |
ethyl 1-ethylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-10-7-5-6-8(10)9(11)12-4-2/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDOPASYFARLIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
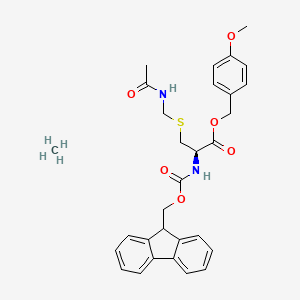
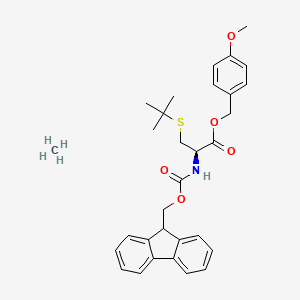
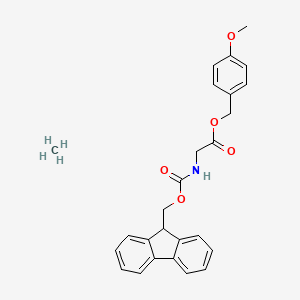
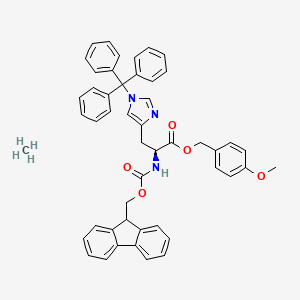
![methane;(4-methoxyphenyl)methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B7839864.png)
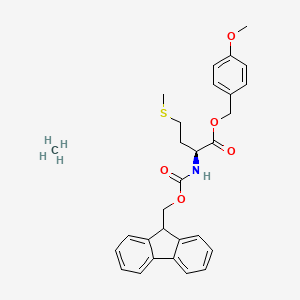
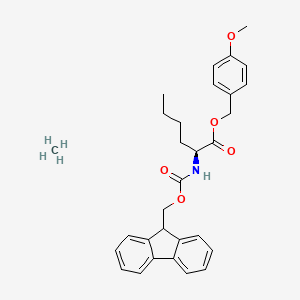
![1-O-(9H-fluoren-9-ylmethyl) 2-O-[(4-methoxyphenyl)methyl] (2S)-pyrrolidine-1,2-dicarboxylate;methane](/img/structure/B7839879.png)
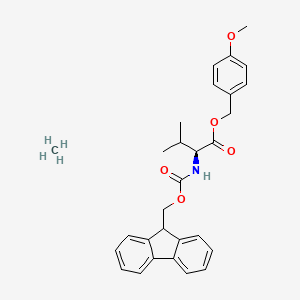
![[4-[(4-Methylphenyl)methoxy]phenyl]methyl imidazole-1-carboxylate](/img/structure/B7839892.png)
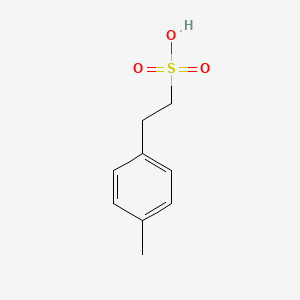
![Triethyl-[(4-methylphenyl)methyl]azanium;chloride](/img/structure/B7839903.png)
![(3E)-3-[amino(phenyl)methylidene]-1-methyl-6-phenylpyridine-2,4-dione](/img/structure/B7839915.png)
![4-[(1S)-1-amino-2-methylpropyl]hepta-1,6-dien-4-ol](/img/structure/B7839918.png)
